N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS No.: 922101-23-3
Cat. No.: VC5159430
Molecular Formula: C19H18BrN3O3S2
Molecular Weight: 480.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922101-23-3 |
|---|---|
| Molecular Formula | C19H18BrN3O3S2 |
| Molecular Weight | 480.4 |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C19H18BrN3O3S2/c1-12-3-6-16(7-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-5-8-17(20)13(2)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
| Standard InChI Key | XLHRYKIALXYGGE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Br)C |
Introduction
N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the category of heterocyclic compounds, which are essential in medicinal chemistry for their diverse biological activities. It includes a thiazole ring, a sulfonamide group, and a bromo-substituted aromatic system, making it a compound of interest for pharmaceutical research .
Chemical Formula and Molecular Weight
CAS Number
Synthesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves several key steps, although detailed reaction conditions and yields are not widely reported. The process likely involves the reaction of appropriate precursors such as thiazole derivatives and bromo-substituted anilines with sulfonamide groups. Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process and ensuring high purity of the final product.
Potential Applications
This compound is of interest due to its potential biological activities and applications in pharmaceutical research. The presence of a thiazole ring and a sulfonamide group suggests possible antimicrobial or anticancer properties, similar to other compounds in the same class . Further research is necessary to explore these applications fully and evaluate their practical implications in scientific studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume